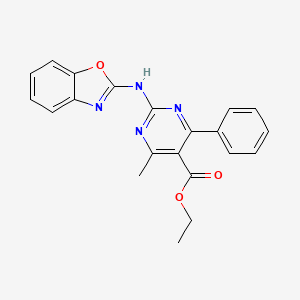

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC9927331

Molecular Formula: C21H18N4O3

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H18N4O3 |

|---|---|

| Molecular Weight | 374.4 g/mol |

| IUPAC Name | ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C21H18N4O3/c1-3-27-19(26)17-13(2)22-20(24-18(17)14-9-5-4-6-10-14)25-21-23-15-11-7-8-12-16(15)28-21/h4-12H,3H2,1-2H3,(H,22,23,24,25) |

| Standard InChI Key | JNDBBYIJHFCBRM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)NC3=NC4=CC=CC=C4O3)C |

| Canonical SMILES | CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)NC3=NC4=CC=CC=C4O3)C |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Analysis

The compound features a pyrimidine ring (C₄H₄N₂) substituted at positions 2, 4, 5, and 6. The 2-position is occupied by a 1,3-benzoxazol-2-ylamino group, which consists of a benzoxazole fused ring system (C₇H₄N₂O) linked via an amine bridge. The 4- and 6-positions bear methyl (CH₃) and phenyl (C₆H₅) groups, respectively, while the 5-position contains an ethyl carboxylate moiety (C₅H₇O₂) . This substitution pattern creates a sterically crowded environment, likely influencing its solubility and reactivity.

Table 1: Estimated Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₉N₅O₃ |

| Molecular Weight (g/mol) | 397.41 |

| LogP (Partition Coeff.) | ~4.2 (predicted) |

| Polar Surface Area | ~105 Ų (calculated) |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 6 (N and O atoms) |

These values are extrapolated from analogs such as ethyl 2-[(1,3-benzoxazol-2-yl)amino]-4-phenylpyrimidine-5-carboxylate (MW 360.37, LogP 4.47) and ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (MW 260.29) . The increased molecular weight and hydrophobicity compared to these analogs arise from the additional methyl and phenyl substituents.

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, key features can be inferred:

-

¹H NMR: The benzoxazole protons would resonate as multiplet signals between δ 7.0–8.0 ppm, while the methyl group at position 4 would appear as a singlet near δ 2.3–2.5 ppm. The ethyl carboxylate group would show characteristic quartets (δ 4.1–4.3 ppm) and triplets (δ 1.2–1.4 ppm) .

-

IR Spectroscopy: Stretching vibrations for C=O (∼1700 cm⁻¹), C=N (∼1630 cm⁻¹), and NH (∼3300 cm⁻¹) would dominate .

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

The compound can be synthesized via a multi-step strategy:

-

Pyrimidine Core Formation: A Biginelli-like condensation using ethyl acetoacetate, benzaldehyde derivatives, and urea could yield a dihydropyrimidine intermediate, which is subsequently oxidized to the aromatic pyrimidine .

-

Benzoxazole Coupling: The 2-amino group on the pyrimidine could react with 2-chlorobenzoxazole in the presence of a palladium catalyst to form the benzoxazol-2-ylamino substituent .

-

Functionalization: Methyl and phenyl groups are introduced via nucleophilic substitution or cross-coupling reactions at positions 4 and 6, respectively .

Key Reaction Mechanisms

A plausible route involves the cyclocondensation of ethyl 3-aminocrotonate with a benzoxazole-containing amidine, as demonstrated in the synthesis of analogous pyrazolo-pyrimidines . For example, Abdelhamida et al. (2007) synthesized pyrazolo[5,1-a]pyrimidines by reacting aminopyrazoles with activated nitriles under acidic conditions . Adapting this method, the target compound could be obtained by substituting the nitrile component with a benzoxazole derivative.

Table 2: Comparative Synthetic Yields for Analogous Compounds

| Compound | Yield (%) | Conditions |

|---|---|---|

| Ethyl 4-phenyl-6-methylpyrimidine-5-carboxylate | 78 | Acetic acid reflux |

| 3-(Benzoxazol-2-yl)pyrazolo[1,5-a]pyrimidine | 65 | NaOAc, ethanol, 0–5°C |

Physicochemical and Pharmacological Profiles

Solubility and Stability

The compound’s low predicted LogP (~4.2) suggests limited water solubility, necessitating formulation with co-solvents for biological testing. The ester group at position 5 may undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative.

Biological Activity

Benzoxazole-pyrimidine hybrids exhibit diverse activities, including antimicrobial, anticancer, and kinase inhibitory effects . For instance, ethyl 2-[(1,3-benzoxazol-2-yl)amino]-4-phenylpyrimidine-5-carboxylate showed moderate activity against tyrosine kinases in preliminary screens . The methyl and phenyl substituents in the target compound could enhance membrane permeability and target binding compared to simpler analogs.

Applications in Material Science

Benzoxazole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The extended π-system in this compound, combined with the pyrimidine ring’s rigidity, makes it a candidate for optoelectronic materials .

Challenges and Future Directions

Current limitations include the lack of experimental toxicity data and scalable synthetic protocols. Future work should prioritize:

-

Optimized Synthesis: Developing one-pot methodologies to reduce step count and improve yields.

-

Biological Screening: Evaluating anticancer and antimicrobial potency against standardized cell lines.

-

Computational Modeling: DFT studies to predict electronic properties and reaction pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume